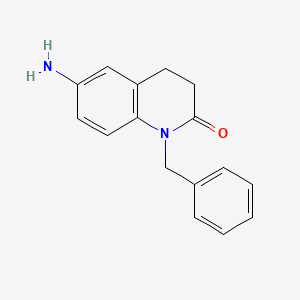
6-amino-1-benzyl-3,4-dihydroquinolin-2(1H)-one
Vue d'ensemble
Description
6-amino-1-benzyl-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C16H16N2O and its molecular weight is 252.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-amino-1-benzyl-3,4-dihydroquinolin-2(1H)-one is a compound of interest due to its potential therapeutic applications in treating neurodegenerative diseases and other medical conditions. This article provides a comprehensive overview of its biological activities, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a 3,4-dihydroquinolin-2(1H)-one core with an amino group at the 6-position and a benzyl substituent at the 1-position. This unique structure is believed to contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly:
- Inhibition of Enzymes : It has shown potential as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B), which are critical in neurodegenerative disease pathways.
- Antimicrobial Properties : Preliminary studies suggest antimicrobial activity, although specific mechanisms remain under investigation.
- Anticancer Potential : The compound has been evaluated for its anticancer properties, with some derivatives demonstrating cytotoxic effects against various cancer cell lines.
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound's ability to inhibit AChE and MAOs suggests it may enhance cholinergic transmission and modulate neurotransmitter levels, potentially benefiting conditions like Alzheimer's disease.
- Antioxidant Activity : Some studies indicate that derivatives may possess antioxidant properties, which could protect neuronal cells from oxidative stress.
- Binding Affinity : Molecular docking studies have revealed that the compound interacts favorably with target enzymes, suggesting a basis for its inhibitory effects.
Structure-Activity Relationship (SAR)
The SAR studies on related compounds highlight the importance of specific substitutions on the quinoline core. For instance:
- Benzyl Substitution : The presence of the benzyl group significantly enhances the inhibitory potency against AChE compared to unsubstituted analogs.
- Amino Group Positioning : Variations in the amino group position can lead to differing biological activities, emphasizing the need for careful design in drug development.
Case Studies
Several studies have investigated the efficacy of this compound:
Study 1: Neuroprotective Effects
A study demonstrated that this compound could penetrate the blood-brain barrier (BBB) effectively. It exhibited neuroprotective effects in vitro without significant cytotoxicity at low concentrations (below 12.5 µM) .
Study 2: Inhibition Profiles
In another investigation, derivatives were tested for their inhibitory activity against AChE and MAOs. Compounds with similar structures showed IC50 values ranging from 0.28 µM to 0.91 µM for AChE inhibition, indicating strong potential for treating cognitive disorders .
Study 3: Antimicrobial Activity
Research into its antimicrobial properties revealed that certain derivatives exhibited significant activity against various bacterial strains. This suggests a broader therapeutic application beyond neurological disorders .
Summary of Findings
Propriétés
IUPAC Name |
6-amino-1-benzyl-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c17-14-7-8-15-13(10-14)6-9-16(19)18(15)11-12-4-2-1-3-5-12/h1-5,7-8,10H,6,9,11,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQQPKSNJVUJOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)N)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















